molecular formula C10H11NO3 B2944514 Methyl 4-cyclopropyl-5-formyl-1H-pyrrole-3-carboxylate CAS No. 2095410-31-2

Methyl 4-cyclopropyl-5-formyl-1H-pyrrole-3-carboxylate

Cat. No.: B2944514
CAS No.: 2095410-31-2
M. Wt: 193.202
InChI Key: WILZIIJAMZKAAF-UHFFFAOYSA-N
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Description

Methyl 4-cyclopropyl-5-formyl-1H-pyrrole-3-carboxylate is a heterocyclic organic compound with the molecular formula C10H11NO3 It is characterized by a pyrrole ring substituted with a cyclopropyl group, a formyl group, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-cyclopropyl-5-formyl-1H-pyrrole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of a cyclopropyl-substituted amine with a formylated pyrrole derivative, followed by esterification to introduce the methyl carboxylate group. The reaction conditions often include the use of catalysts such as iron (III) chloride and solvents like toluene .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-cyclopropyl-5-formyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.

    Substitution: The pyrrole ring can undergo electrophilic substitution reactions, where the hydrogen atoms are replaced by other substituents under the influence of catalysts.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic reagents like bromine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Methyl 4-cyclopropyl-5-carboxyl-1H-pyrrole-3-carboxylate.

    Reduction: Methyl 4-cyclopropyl-5-hydroxymethyl-1H-pyrrole-3-carboxylate.

    Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 4-cyclopropyl-5-formyl-1H-pyrrole-3-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and natural product analogs.

    Biology: It is used in the study of enzyme interactions and as a probe for investigating biological pathways involving pyrrole derivatives.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 4-cyclopropyl-5-formyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The cyclopropyl group may enhance the compound’s binding affinity and specificity for certain targets, while the pyrrole ring provides a stable scaffold for further functionalization.

Comparison with Similar Compounds

    Methyl 4-cyclopropyl-1H-pyrrole-3-carboxylate:

    Methyl 5-formyl-1H-pyrrole-3-carboxylate: Lacks the cyclopropyl group, which may affect its binding affinity and specificity.

    Methyl 4-cyclopropyl-5-hydroxymethyl-1H-pyrrole-3-carboxylate:

Uniqueness: Methyl 4-cyclopropyl-5-formyl-1H-pyrrole-3-carboxylate is unique due to the presence of both the cyclopropyl and formyl groups, which confer distinct chemical properties and potential for diverse applications in research and industry.

Properties

IUPAC Name

methyl 4-cyclopropyl-5-formyl-1H-pyrrole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-14-10(13)7-4-11-8(5-12)9(7)6-2-3-6/h4-6,11H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WILZIIJAMZKAAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC(=C1C2CC2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2095410-31-2
Record name methyl 4-cyclopropyl-5-formyl-1H-pyrrole-3-carboxylate
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